![molecular formula C12H20Cl2FN3 B2666281 [5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine;dihydrochloride CAS No. 2460757-67-7](/img/structure/B2666281.png)
[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine” is a chemical compound with the molecular formula C12H18FN3 . It has a molecular weight of 223.29 . The compound is related to a class of compounds known as piperazines, which have a wide range of applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine” consists of a phenyl ring substituted with a fluoro group at the 5th position and a methylpiperazin-1-yl group at the 2nd position . The compound has a predicted density of 1.133±0.06 g/cm3 and a predicted boiling point of 346.1±42.0 °C .Physical and Chemical Properties Analysis
“[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine” has a predicted density of 1.133±0.06 g/cm3 and a predicted boiling point of 346.1±42.0 °C . The compound has a molecular weight of 223.29 and a molecular formula of C12H18FN3 .Applications De Recherche Scientifique
Nefazodone Pharmacology and Clinical Efficacy
Nefazodone hydrochloride, a phenylpiperazine antidepressant, has a unique action mechanism different from other available drugs. It selectively blocks postsynaptic serotonin 5-HT2A receptors and moderately inhibits serotonin and noradrenaline reuptake. Clinical trials have shown its effectiveness in improving symptoms of major depression, comparable to other selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants, with a preferable side effect profile in terms of fewer anticholinergic, antihistaminergic, and adrenergic effects (Davis, Whittington, & Bryson, 1997).
Flucytosine in Antifungal Therapy
Flucytosine, a synthetic antimycotic compound, is transformed within fungal cells into 5-fluorouracil (5-FU), which inhibits fungal RNA and DNA synthesis. Its clinical use, particularly in combination with amphotericin B, addresses severe systemic mycoses like cryptococcosis and candidosis. Despite its effectiveness, the risk of hepatotoxicity and bone-marrow depression necessitates careful monitoring (Vermes, Guchelaar, & Dankert, 2000).
Prodrugs of 5-Fluorouracil
Research on prodrugs of 5-FU, such as capecitabine, UFT, and S-1, aims to enhance the therapeutic effectiveness and reduce the toxicity of 5-FU. These prodrugs are designed to improve the bioavailability and target the release of 5-FU within the tumor, offering a promising approach for the treatment of a variety of solid tumors (Malet-Martino, Martino, Key, Xeloda, & Orzel, 2002).
Behavioral Pharmacology of Serotonergic Antagonists
The behavioral pharmacology of serotonergic antagonists like AR-A000002, a selective 5-HT1B antagonist, indicates potential in treating anxiety and affective disorders. Experimental data demonstrate its anxiolytic and antidepressant efficacy across various animal models, suggesting its utility in psychiatric treatment modalities (Hudzik et al., 2003).
Propriétés
IUPAC Name |
[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3.2ClH/c1-15-4-6-16(7-5-15)12-3-2-11(13)8-10(12)9-14;;/h2-3,8H,4-7,9,14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWSWWURDQMUCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)F)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
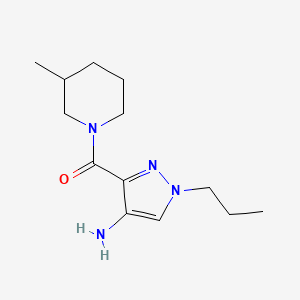
![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide](/img/structure/B2666201.png)
![Methyl 3-({2-[(2-{[2-(2-chloro-4-fluorophenoxy)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2666203.png)
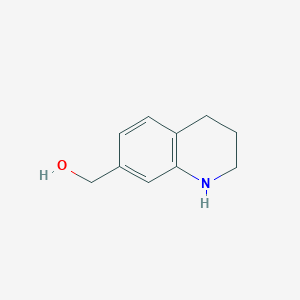
![Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate](/img/structure/B2666209.png)
![2-methyl-N-{4-[(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}propanamide](/img/structure/B2666211.png)
![1-[5-(cyclopropylmethyl)thiophen-2-yl]ethan-1-one](/img/structure/B2666212.png)
![2-(7-(tert-butyl)-1,3-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetamide](/img/structure/B2666213.png)

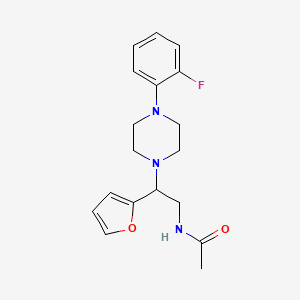
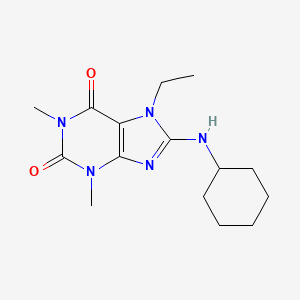
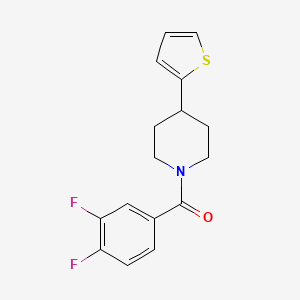
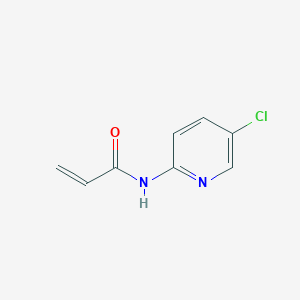
![methyl 3-{[4-(azepane-1-carbonyl)phenyl]methyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2666220.png)
